molecular formula C9H12N2O2 B13299782 (1R)-1-(3-nitrophenyl)propan-1-amine

(1R)-1-(3-nitrophenyl)propan-1-amine

Cat. No.: B13299782
M. Wt: 180.20 g/mol
InChI Key: ONWQSIRAWSRGBH-SECBINFHSA-N
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Description

(1R)-1-(3-nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor, followed by reductive amination. One common method starts with the nitration of 3-nitrobenzaldehyde, which is then subjected to a reductive amination process using a reducing agent such as sodium borohydride in the presence of an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-nitrophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of (1R)-1-(3-aminophenyl)propan-1-amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(1R)-1-(3-nitrophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-nitrophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-nitrophenyl)propan-1-amine
  • (1R)-1-(2-nitrophenyl)propan-1-amine
  • (1R)-1-(3-nitrophenyl)butan-1-amine

Uniqueness

(1R)-1-(3-nitrophenyl)propan-1-amine is unique due to the specific position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(1R)-1-(3-nitrophenyl)propan-1-amine

InChI

InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3/t9-/m1/s1

InChI Key

ONWQSIRAWSRGBH-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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